Iron(1+), carbonyl-
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Overview
Description
Iron(1+), carbonyl- is a coordination complex of iron with carbon monoxide ligands. It is a member of the broader class of metal carbonyls, which are compounds consisting of a metal center bonded to carbon monoxide ligands. These compounds are significant in organometallic chemistry due to their unique bonding properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(1+), carbonyl- can be synthesized through the direct reaction of iron with carbon monoxide. The reaction typically requires high pressure and temperature to facilitate the formation of the complex. For example, iron pentacarbonyl (Fe(CO)5) can be prepared by reacting finely divided iron powder with carbon monoxide at 200 atm and 200°C .
Industrial Production Methods
Industrial production of iron carbonyl compounds often involves similar high-pressure and high-temperature conditions. Specialized equipment made of chemically resistant materials, such as copper-silver alloys, is used to handle the reactive intermediates and products .
Chemical Reactions Analysis
Types of Reactions
Iron(1+), carbonyl- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form iron oxides and carbon dioxide.
Reduction: Can reduce organic compounds, such as converting nitrobenzene to aniline.
Substitution: Carbon monoxide ligands can be replaced by other ligands, such as phosphines or alkenes
Common Reagents and Conditions
Common reagents used in reactions with iron carbonyls include halogens, acids, and other ligands. For example, reactions with halogens yield iron halides, while reactions with concentrated acids produce iron salts with the evolution of carbon monoxide .
Major Products
Major products formed from these reactions include iron halides, iron oxides, and various substituted iron carbonyl complexes .
Scientific Research Applications
Iron(1+), carbonyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of iron(1+), carbonyl- involves its ability to donate and accept electrons through its carbon monoxide ligands. This electron transfer capability allows it to participate in various catalytic processes and chemical reactions. The compound’s molecular targets include other metal centers and organic molecules, where it can facilitate bond formation and cleavage .
Comparison with Similar Compounds
Iron(1+), carbonyl- can be compared with other metal carbonyls, such as:
Chromium hexacarbonyl (Cr(CO)6): Similar in structure but with chromium as the central metal.
Nickel tetracarbonyl (Ni(CO)4): Contains nickel and has a tetrahedral geometry.
Diiron nonacarbonyl (Fe2(CO)9): A dimeric form with two iron centers and nine carbon monoxide ligands .
These compounds share similar bonding properties and reactivity but differ in their metal centers and coordination geometries, which influence their specific applications and reactivity patterns.
Properties
CAS No. |
35038-14-3 |
---|---|
Molecular Formula |
CFeO+ |
Molecular Weight |
83.85 g/mol |
InChI |
InChI=1S/CO.Fe/c1-2;/q;+1 |
InChI Key |
FGGXMJUBBBCAOD-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)=[Fe+] |
Origin of Product |
United States |
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